molecular formula C12H19ClN2O B2886450 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride CAS No. 2171915-64-1

2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride

Cat. No.: B2886450
CAS No.: 2171915-64-1
M. Wt: 242.75
InChI Key: XNVPZVBBNKHZGS-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazine ring fused with an ethanamine side chain, making it a versatile molecule in various chemical reactions and biological studies.

Mechanism of Action

Mode of Action

Similar compounds have been known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets, which are yet to be identified for this compound.

Biochemical Pathways

It’s worth noting that similar compounds have been found to impact various biochemical pathways, leading to downstream effects

Result of Action

Similar compounds have been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine from appropriate precursors. This can be achieved through the reaction of 2-aminoethanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst.

    Introduction of the Ethanamine Side Chain: The benzoxazine intermediate is then reacted with ethylene diamine under controlled conditions to introduce the ethanamine side chain.

    Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be modified using different nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride is utilized in several fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Employed in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
  • 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride

Uniqueness

Compared to similar compounds, 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride exhibits unique properties due to the presence of the ethanamine side chain, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2)9-14(8-7-13)10-5-3-4-6-11(10)15-12;/h3-6H,7-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPZVBBNKHZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2O1)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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